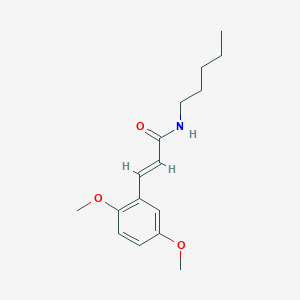
N-(3-acetylphenyl)-3-(4-ethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-3-(4-ethoxyphenyl)acrylamide, commonly known as AEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. AEA belongs to the family of N-acylphenylacrylamides and is a white crystalline powder that is soluble in organic solvents.
作用機序
The mechanism of action of AEA is not fully understood, but it is believed to act through the modulation of the endocannabinoid system. AEA has been shown to bind to the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes, including pain, inflammation, and immune function. AEA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
AEA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. AEA has also been shown to exhibit analgesic effects, making it a potential candidate for the treatment of pain. AEA has been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
AEA has several advantages as a research tool. It is relatively easy to synthesize, and its properties can be easily modified by changing the reaction conditions. AEA is also stable under normal laboratory conditions, making it easy to handle and store. However, AEA has some limitations as a research tool. It is relatively expensive, and its availability is limited. AEA is also not very soluble in water, which can limit its use in aqueous solutions.
将来の方向性
There are several future directions for the research on AEA. One direction is to explore the potential applications of AEA in the treatment of cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to investigate the potential use of AEA as a new antimicrobial agent. Further studies are also needed to elucidate the mechanism of action of AEA and to identify its molecular targets. In addition, the development of new synthetic methods for AEA and its derivatives could lead to the discovery of new compounds with improved properties.
合成法
AEA can be synthesized using a variety of methods, including the reaction of 3-acetylphenol and 4-ethoxybenzaldehyde with acryloyl chloride in the presence of a base catalyst. Other methods include the reaction of 3-acetylphenol and 4-ethoxybenzaldehyde with acrylamide in the presence of a base catalyst. The yield of AEA can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of catalyst used.
科学的研究の応用
AEA has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, antioxidant, and analgesic properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. AEA has also been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
特性
製品名 |
N-(3-acetylphenyl)-3-(4-ethoxyphenyl)acrylamide |
|---|---|
分子式 |
C19H19NO3 |
分子量 |
309.4 g/mol |
IUPAC名 |
(E)-N-(3-acetylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H19NO3/c1-3-23-18-10-7-15(8-11-18)9-12-19(22)20-17-6-4-5-16(13-17)14(2)21/h4-13H,3H2,1-2H3,(H,20,22)/b12-9+ |
InChIキー |
WGLYCVMVKHRSLS-FMIVXFBMSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)C |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C |
正規SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254900.png)
![5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254903.png)


![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)

![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B254914.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)


![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)